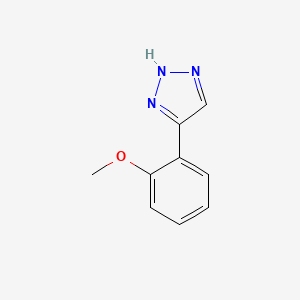![molecular formula C13H17NO B3424748 N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide CAS No. 366462-61-5](/img/structure/B3424748.png)
N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide
Descripción general
Descripción
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of N-methylpropargylamine with (2R)-1-phenylpropan-2-ol in the presence of an oxidizing agent to form the N-oxide derivative. The reaction involves mixing N-methylpropargylamine and (2R)-1-phenylpropan-2-ol together in a suitable solvent (e.g., methanol), stirring at room temperature for several hours, adding an oxidizing agent (e.g., hydrogen peroxide) to the reaction mixture to convert the amine to its N-oxide derivative, and then purifying the reaction mixture by column chromatography to isolate the desired product.Molecular Structure Analysis
The molecular formula of N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide is C13H19N . The average mass is 189.297 Da and the monoisotopic mass is 189.151749 Da .Chemical Reactions Analysis
N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide acts as an oxidizing agent in organic synthesis. It is used to oxidize primary alcohols to aldehydes, secondary alcohols to ketones, and tertiary alcohols to carboxylic acids. It is also used to oxidize organic compounds such as amines, phenols, and sulfides.Physical And Chemical Properties Analysis
The density of a related compound, N-methyl-2-propyn-1-amine, is 0.819 g/mL at 25 °C . The boiling point of another related compound, N-Methyl-N-[(2R)-1-phenyl-2-propanyl]-2-propen-1-amine, is 258.9±19.0 °C at 760 mmHg .Mecanismo De Acción
N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide acts as an oxidizing agent in organic synthesis. It is used to oxidize primary alcohols to aldehydes, secondary alcohols to ketones, and tertiary alcohols to carboxylic acids. It is also used to oxidize organic compounds such as amines, phenols, and sulfides.
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFPCTFUZXEDKP-PUODRLBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)[N+](C)(CC#C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747511 | |
| Record name | N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide | |
CAS RN |
366462-61-5 | |
| Record name | N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is selegiline-N-oxide formed in the body?
A: Research suggests that selegiline-N-oxide is primarily formed through the N-oxidation of selegiline by the flavin-containing monooxygenase (FMO) enzyme system in the liver. This metabolic pathway was confirmed through in vitro studies using rat liver microsomes. [] The study showed that the formation of selegiline-N-oxide was significantly inhibited by methimazole, a known FMO inhibitor, further supporting the role of FMO in this metabolic process. []
Q2: Why is the study of selegiline-N-oxide important in the context of selegiline administration?
A: Monitoring selegiline-N-oxide levels can be valuable for differentiating between selegiline use and methamphetamine abuse. Unlike methamphetamine and its related compounds, selegiline, its metabolites (including selegiline-N-oxide and N-desmethylselegiline), and its enantiomer d-deprenyl demonstrate strong inhibitory effects on platelet monoamine oxidase type-B (MAO-B) activity. [] This distinct inhibitory effect makes the measurement of platelet MAO-B activity a potential marker for distinguishing selegiline use from methamphetamine abuse. []
Q3: Can selegiline-N-oxide be used as a marker for selegiline administration?
A: Yes, research indicates that selegiline-N-oxide can be a useful indicator of selegiline administration. Studies on human subjects demonstrated that the urinary excretion of selegiline-N-oxide was significant, with the cumulative amount excreted within the first 8-12 hours comparable to that of methamphetamine. [] This makes selegiline-N-oxide a potentially more reliable marker for selegiline use compared to other metabolites like N-desmethylselegiline, particularly in the early hours after administration. []
Q4: Is the formation of selegiline-N-oxide consistent across different species?
A: While specific details weren't provided in the abstracts, one study investigated the in vitro formation of selegiline-N-oxide as a metabolite of selegiline across various species, including humans, hamsters, mice, rats, guinea pigs, rabbits, and dogs. [] This suggests that the formation of this metabolite is not limited to a single species and could be relevant for preclinical studies.
Q5: What analytical techniques are used to study selegiline-N-oxide?
A: Researchers employ sophisticated analytical methods for the detection and quantification of selegiline-N-oxide. High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI MS) is a commonly used technique. [, , ] This method enables the separation and identification of selegiline-N-oxide from other metabolites in biological samples like urine, providing valuable insights into selegiline metabolism. [, ] Additionally, capillary electrophoresis has also been explored for the chiral characterization and quantification of selegiline metabolites, including selegiline-N-oxide, in rat urine. [] This method offers advantages in terms of separation efficiency and resolution, allowing for a more detailed analysis of chiral compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



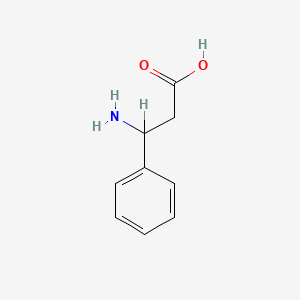
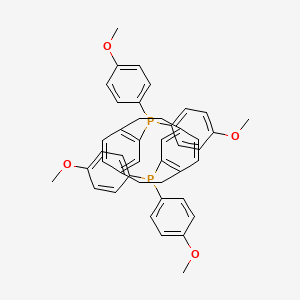
![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3424696.png)

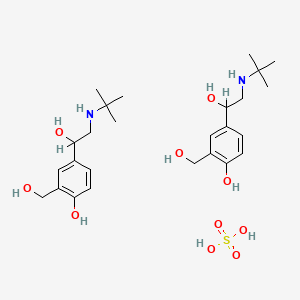
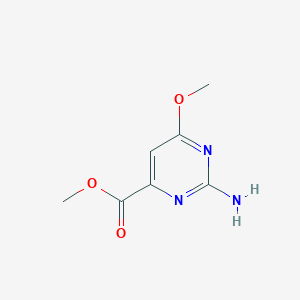

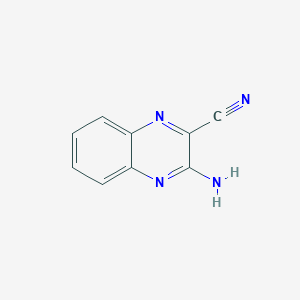
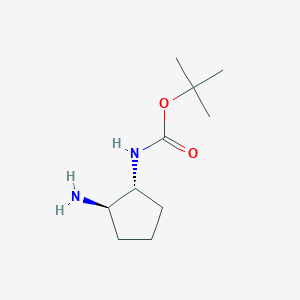


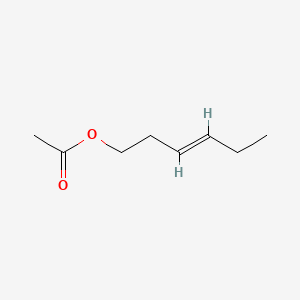
![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424771.png)
